molecular formula C15H13FO4 B6402316 4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261977-58-5

4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402316
CAS No.: 1261977-58-5
M. Wt: 276.26 g/mol
InChI Key: BUZOMGYKBLRHMA-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of both fluorine and methoxy groups attached to a benzoic acid core

Preparation Methods

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenylboronic acid and 2-methoxybenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2-fluoro-3-methoxyphenylboronic acid and 2-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound serves as a probe in biological studies to understand the interactions of fluorinated aromatic compounds with biological targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid can be compared with similar compounds such as:

    2-Fluoro-3-methoxyphenylboronic acid: This compound shares the fluorine and methoxy groups but differs in its boronic acid functionality, making it useful in different types of coupling reactions.

    4-Chloro-3-methoxyphenylboronic acid: Similar in structure but with a chlorine atom instead of fluorine, this compound exhibits different reactivity and applications.

    4-Fluoro-3-isopropoxyphenylboronic acid: This compound has an isopropoxy group instead of a methoxy group, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which impart distinct electronic and steric properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-5-3-4-10(14(12)16)9-6-7-11(15(17)18)13(8-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOMGYKBLRHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690085
Record name 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-58-5
Record name 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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